2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and a carboxylic acid functional group. It is used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid are currently unknown. This compound, also known as EN300-1629592, is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
The exact mode of action of This compound Like many carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties will have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound ’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol: Similar in structure but contains a thiol group instead of a carboxylic acid group.
1,2,3-Trimethylbicyclo[2.2.1]heptane: Similar bicyclic structure but different functional groups.
Uniqueness
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of a bicyclic ring system with three methyl groups and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABJEJMGHHBBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113492-50-5 |
Source
|
Record name | 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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